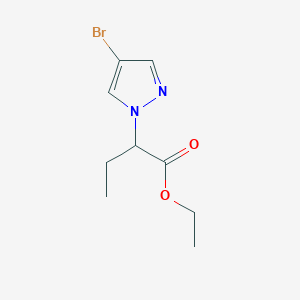

ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHACXQYJIOCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Butanoate

Direct Synthesis Approaches

Esterification Reactions and Optimization for Butanoate Formation

The ethyl butanoate moiety of the target molecule is an ester, which can be formed through several classic esterification methods. The most common approach is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid, 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, with ethanol (B145695) in the presence of an acid catalyst. chemguide.co.uk

The reaction is a reversible equilibrium, and strategies to drive it towards the product are essential for achieving high yields. chemguide.co.uklibretexts.org Optimization of this process involves several factors:

Catalyst: Concentrated sulfuric acid is a common and effective catalyst. libretexts.org Dry hydrogen chloride gas can also be used. chemguide.co.uk

Reaction Temperature: Heating the reaction mixture, often under reflux, increases the reaction rate and helps to achieve equilibrium faster. libretexts.org

Removal of Water: As water is a byproduct, its removal shifts the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

Excess Reagent: Using an excess of the alcohol (ethanol) can also shift the equilibrium to favor product formation. chemguide.co.uk

Alternative methods include reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then reacts readily with ethanol to give the ester. Another approach involves the use of acid anhydrides. libretexts.org Lipase-catalyzed esterification, such as with Candida antarctica lipase (B570770) B (CALB), offers a greener alternative, often proceeding under milder conditions. researchgate.netutfpr.edu.br

Table 1: Comparison of Esterification Methods for Butanoate Formation

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic Acid, Ethanol | Conc. H₂SO₄ | Heat/Reflux | Low cost, simple | Reversible, harsh conditions |

| Acyl Chloride | Acyl Chloride, Ethanol | None | Room Temp | High yield, irreversible | Acyl chloride is moisture-sensitive |

| Acid Anhydride | Acid Anhydride, Ethanol | None/Heat | Warm | Milder than acyl chlorides | Slower reaction |

| Enzymatic | Carboxylic Acid, Ethanol | Lipase (e.g., CALB) | Mild Temp | High selectivity, green | Higher catalyst cost |

N-Alkylation of Pyrazoles: Regioselectivity and Stereochemical Control

A crucial step in the synthesis is the formation of the C-N bond between the pyrazole (B372694) ring and the butanoate side chain. This is typically achieved via N-alkylation of a 4-bromopyrazole precursor with a suitable electrophile, such as ethyl 2-bromobutanoate or ethyl 2-tosyloxybutanoate.

A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity—that is, determining which of the two nitrogen atoms is alkylated. nih.gov However, for the synthesis of the target molecule starting from 4-bromopyrazole, the precursor is symmetrical, and thus only one regioisomer is possible upon N-alkylation. If starting with a pyrazole that is unsymmetrically substituted at positions 3 or 5, the alkylation can produce a mixture of N1 and N2 isomers. mdpi.comdntb.gov.ua The outcome is often governed by steric effects, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. dntb.gov.ua

Recent research has focused on developing methods for highly regioselective N-alkylation:

Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been shown to achieve excellent regioselectivity (N1/N2 > 99.9:1) for the N1-alkylation of various pyrazoles. researchgate.netsemanticscholar.orgconsensus.app

Enzymatic Alkylation: Engineered enzymes have been used to perform pyrazole alkylation with unprecedented regioselectivity (>99%) using simple haloalkanes. nih.gov

Directed Alkylation: The use of directing groups, such as a triphenylsilyl group, can sterically block one nitrogen atom, guiding the alkylating agent to the other, after which the directing group can be removed. researchgate.net

Stereochemical control is also a consideration since the second carbon of the butanoate chain is a chiral center. If a stereochemically pure starting material like (R)- or (S)-ethyl 2-bromobutanoate is used, the N-alkylation reaction, proceeding through an Sₙ2 mechanism, would be expected to occur with an inversion of stereochemistry.

Table 2: Selected Methods for N-Alkylation of Pyrazoles

| Method | Alkylating Agent | Conditions | Selectivity | Reference |

| Classical Alkylation | Alkyl Halide | Base (K₂CO₃, NaH) | Mixture of regioisomers for unsymmetrical pyrazoles | researchgate.net |

| Michael Addition | α,β-Unsaturated Esters | Catalyst-free | High N1 regioselectivity | researchgate.netsemanticscholar.org |

| Enzymatic Cascade | Haloalkanes | Engineered Enzymes | >99% regioselectivity | nih.gov |

| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid | Sterically controlled regioselectivity | mdpi.comdntb.gov.ua |

Halogenation Strategies: Introducing the Bromo Moiety on Pyrazole Ring

The introduction of the bromine atom onto the pyrazole ring is a key functionalization. The C4 position of the pyrazole ring is electron-rich and most susceptible to electrophilic substitution. Therefore, direct bromination of an N-alkylated pyrazole, such as ethyl 2-(1H-pyrazol-1-yl)butanoate, is a viable strategy.

Various brominating agents can be employed for this transformation:

Molecular Bromine (Br₂): Reaction with bromine in a suitable solvent like acetic acid or chloroform (B151607) can effectively brominate the pyrazole ring at the 4-position. It has been noted that conducting this reaction at elevated temperatures (above 80 °C) can prevent side reactions, such as the bromination of substituents on the ring. google.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, often used to avoid over-halogenation or other side reactions. guidechem.com

Oxidative Bromination: These methods use a bromide salt (e.g., LiBr) in combination with an oxidant. researchgate.net This approach is considered environmentally friendlier.

Ring-opening halogenation is a more complex strategy that can be used for certain fused pyrazole systems, such as pyrazolopyridines, but is less relevant for the synthesis of this specific monocyclic pyrazole. nih.gov

Multicomponent Reaction Pathways for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer an efficient alternative to linear synthesis. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. rsc.orgnih.gov

For the synthesis of pyrazole scaffolds, the most classic MCR is the Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov To construct the target molecule, a modified MCR could theoretically be designed. For example, a three-component reaction between a hydrazine, a β-ketoester bearing the butanoate side chain, and a brominating agent could potentially assemble the core structure in a single pot. Four-component reactions are also widely used to synthesize complex pyrazole derivatives like pyrano[2,3-c]pyrazoles. nih.govrsc.org

Catalyst-Mediated Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for constructing the five-membered pyrazole ring. organic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Key examples relevant to pyrazole synthesis include:

Diazo Compounds and Alkynes: The reaction of a diazo compound with an alkyne is a well-established method for pyrazole synthesis. rsc.org To obtain the desired substitution pattern, one could envision a reaction between a bromo-substituted alkyne and an ethyl diazoalkane carrying the butanoate precursor. Silver-catalyzed [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes is another modern variant. organic-chemistry.org

Hydrazones and Alkynes: Base-mediated [3+2] cycloaddition of hydrazones and vinyl sulfoxides can be used to assemble pyrazole architectures. rsc.org

Oxidative Cycloaddition: An oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters using Oxone and a catalyst can produce pyrazoles with good regioselectivity. mdpi.com

These cycloaddition strategies offer high regioselectivity and can be mediated by various catalysts, including copper, silver, and ruthenium complexes. organic-chemistry.orgrsc.org

Tandem and Cascade Protocols for Pyrazole Ring Formation

Tandem or cascade reactions involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. These protocols are highly efficient for building complex molecular architectures.

For pyrazole synthesis, several cascade protocols have been developed:

Sonogashira Coupling/Cyclization: An efficient approach involves a palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization of N-propargyl sulfonylhydrazones to form the pyrazole ring. researchgate.net

Condensation/Cycloaddition Cascade: A three-component reaction can be designed where an aldehyde and tosylhydrazine first condense to form a tosylhydrazone intermediate, which then undergoes a cycloaddition with a terminal alkyne to yield the pyrazole. organic-chemistry.org

Diazoimide Cyclization: The transition-metal-catalyzed cascade cyclization of diazoimides with alkylidene pyrazolones can create complex fused pyrazole systems. mdpi.com

A novel three-component cascade reaction has been developed using α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles, demonstrating the power of these methods to assemble complex heterocyclic systems in a single step from commercially available materials. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives is a significant area of research, aiming to reduce environmental impact through sustainable practices. While specific studies on ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate are not present in the reviewed literature, general strategies for analogous pyrazole syntheses can be considered.

Solvent-Free or Environmentally Benign Solvent Systems

In the synthesis of pyrazole compounds, a common green approach is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. primescholars.com Water is a highly desirable solvent due to its availability, non-toxicity, and safety profile. researchgate.net Many syntheses of pyrazole derivatives have been successfully performed in aqueous media, often facilitated by catalysts that are effective in water. researchgate.netresearchgate.net Other benign solvent systems include ethanol, which is renewable, or deep eutectic solvents (DES). primescholars.com

Solvent-free, or solid-state, reactions represent another key green methodology. bldpharm.com These reactions, often activated by microwave irradiation or grinding, can lead to higher yields, shorter reaction times, and a significant reduction in waste, as the need for solvent purchase, purification, and disposal is eliminated. primescholars.combldpharm.com For a molecule like this compound, a hypothetical green synthesis could involve a one-pot reaction of 4-bromopyrazole and ethyl 2-bromobutanoate under solvent-free conditions, potentially using a solid-supported base.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize the generation of byproducts and waste. nih.govjocpr.com

To maximize atom economy in a potential synthesis of this compound, a direct N-alkylation of 4-bromopyrazole with a butanoate derivative would be theoretically efficient. A key strategy involves multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms from the starting materials. researchgate.net While no specific MCR has been documented for this exact molecule, the development of such a pathway would be a primary goal for maximizing reaction efficiency.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Description | Typical Atom Economy |

|---|---|---|

| Addition | A + B → C | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

This interactive table provides a general overview of how different reaction types are classified based on their theoretical atom economy.

Catalytic Methods for Sustainable Synthesis

The use of catalysts is fundamental to green chemistry as they can increase reaction rates, allow for milder reaction conditions (lower temperature and pressure), and can be used in small amounts and often recycled. jocpr.com For pyrazole synthesis, a wide array of catalysts has been explored, including heterogeneous catalysts, which are easily separated from the reaction mixture, and biocatalysts. researchgate.netnih.gov

Sustainable catalytic methods applicable to the synthesis of N-alkylated pyrazoles often involve phase-transfer catalysts or solid-supported catalysts that can be recovered and reused. researchgate.netresearchgate.net For instance, the N-alkylation of 4-bromopyrazole could potentially be achieved using a recyclable catalyst like Amberlyst-70 in an aqueous medium, which has been shown to be effective for other pyrazole syntheses. researchgate.netresearchgate.net The development of an efficient catalytic system would be a crucial step in creating a sustainable synthetic route to this compound.

Stereoselective Synthesis of Enantiomers/Diastereomers of this compound

The target molecule, this compound, possesses a chiral center at the second carbon of the butanoate chain. Therefore, it can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of high importance, particularly in medicinal chemistry. However, no specific studies on the stereoselective synthesis of this compound were found. The following sections describe general, well-established strategies for asymmetric synthesis. tandfonline.com

Chiral Auxiliaries and Inducers

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. nih.govchiralen.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered. nih.gov

For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, attached to a propionate (B1217596) unit. nih.govnih.gov This chiral precursor could then be alkylated, with the auxiliary directing the stereoselective formation of the new C-C bond. Subsequent reaction with 4-bromopyrazole and removal of the auxiliary would yield the desired enantiomerically enriched product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acidic or basic hydrolysis, reduction |

| Oppolzer's Camphorsultam | Asymmetric alkylations, Michael additions | Hydrolysis, reduction |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes | Ozonolysis, hydrolysis |

This interactive table summarizes common chiral auxiliaries and their applications in asymmetric synthesis.

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds. tandfonline.com This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. afinitica.com This method is often preferred over the use of chiral auxiliaries due to its higher atom and step economy, as no additional steps for attaching and removing an auxiliary are needed.

A potential asymmetric catalytic route to this compound could involve a catalytic asymmetric conjugate addition (Michael addition) of 4-bromopyrazole to ethyl crotonate. This reaction would require a chiral catalyst, such as a chiral amine (organocatalysis) or a complex of a metal with a chiral ligand, to control the stereochemistry of the newly formed stereocenter. The development of such a catalytic system would represent a highly efficient and green approach to the enantioselective synthesis of the target molecule. afinitica.com

Chromatographic Resolution Techniques for Enantiomeric Purity

The separation of enantiomers of chiral compounds, including pyrazole derivatives, is a significant challenge due to their identical physical and chemical properties in an achiral environment. libretexts.orglibretexts.org High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most effective and widely used techniques for the analytical and preparative separation of enantiomers. nih.govchromatographyonline.commdpi.com

The success of these separations hinges on the selection of an appropriate chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. eijppr.comresearchgate.net For pyrazole-containing compounds, polysaccharide-based and Pirkle-type CSPs have demonstrated considerable success.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a cornerstone technique for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are particularly effective for a broad range of racemic compounds, including N-substituted pyrazoles. nih.govacs.orgnih.govresearchgate.net These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition.

For instance, studies on structurally similar N1-substituted-1H-pyrazoles have shown that cellulose-based columns can provide excellent resolution, particularly in polar organic mobile phases. nih.govacs.orgnih.govresearchgate.net A cellulose-based column was found to be superior when using polar organic mobile phases, with resolutions up to 18 being achieved. nih.govnih.govresearchgate.net Conversely, amylose-based columns have demonstrated greater resolving ability in normal-phase elution modes, achieving resolutions as high as 30. nih.govnih.govresearchgate.net The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic (e.g., methanol (B129727), acetonitrile), significantly influences the separation by altering the interactions between the analyte and the stationary phase. nih.govacs.orgnih.govresearchgate.net

Another important class of CSPs for this type of compound is the Pirkle-type column, such as the (S,S) or (R,R) Whelk-O1. chromatographyonline.comregistech.comregistech.com These columns operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance. eijppr.comjcsp.org.pk They have been successfully used for the resolution of chiral pyrazole intermediates and often show complementary selectivity to polysaccharide columns. chromatographyonline.com The covalent bonding of the chiral selector to the silica (B1680970) support in these columns provides high stability and compatibility with a wide range of mobile phases. registech.comregistech.com

The following table summarizes typical HPLC conditions used for the separation of chiral pyrazole derivatives analogous to the target compound.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analytes | Resolution (Rs) | Reference |

| Lux Cellulose-2 | Methanol | 1.0 | 25 | N1-substituted-1H-pyrazoles | 1-13 | nih.govacs.orgnih.govresearchgate.net |

| Lux Amylose-2 | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | N1-substituted-1H-pyrazoles | up to 30 | nih.govnih.govresearchgate.net |

| RegisCell | n-Hexane/Ethanol | Not Specified | Not Specified | Chiral Pyrazole Intermediate | Successful Separation | chromatographyonline.com |

| (R,R) Whelk-O1 | Not Specified | Not Specified | Not Specified | Chiral Pyrazole Intermediate | Good Resolution | chromatographyonline.com |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures. selvita.comchromatographyonline.comresearchgate.net SFC primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol or ethanol. selvita.comresearchgate.net

The principles of chiral recognition in SFC are similar to those in HPLC, and many of the same chiral stationary phases can be used. chromatographyonline.com For the separation of a chiral pyrazole intermediate, SFC with an (S,S) Whelk-O1 column was ultimately chosen for its good resolution and potential for scale-up. chromatographyonline.com While a polysaccharide-based CSP was effective under HPLC conditions, it did not provide the same selectivity in SFC, highlighting that the optimal stationary phase can differ between the two techniques. chromatographyonline.com

The following table outlines representative SFC conditions for the separation of a chiral pyrazole intermediate.

| Chiral Stationary Phase | Mobile Phase | Co-solvent | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Analytes | Outcome | Reference |

| (S,S) Whelk-O1 | CO2 | Methanol | 3.0 | 150 | 35 | Chiral Pyrazole Intermediate | Good Resolution | chromatographyonline.com |

| RegisCell | CO2 | Not Specified | Not Specified | Not Specified | Not Specified | Chiral Pyrazole Intermediate | Unsuccessful Selectivity | chromatographyonline.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Butanoate

Transformations Involving the Bromo Substituent

The bromine atom on the pyrazole (B372694) ring is the principal site for reactions that modify the core heterocyclic structure. Its reactivity is typical of an aryl bromide, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Brominated pyrazoles are valuable intermediates in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. jmcs.org.mx The bromo substituent in ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate can be effectively replaced by various organic groups using established palladium-catalyzed methodologies.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the bromo-pyrazole with an organoboron compound, typically a boronic acid or boronic ester. nih.govrsc.orgmdpi.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. The general compatibility of this reaction with various functional groups makes it a robust tool for modifying the pyrazole core. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives

| Component | Example Reagents/Conditions | Role |

| Substrate | This compound | Aryl bromide source |

| Coupling Partner | Phenylboronic acid, Heteroarylboronic esters | Source of the new carbon framework |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid partner |

| Solvent | Dioxane, Toluene, DMF, Water | Reaction medium |

| Temperature | 70-120 °C | Provides energy for the reaction |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper complexes and is carried out in the presence of an amine base. organic-chemistry.org The reaction proceeds under relatively mild conditions and is a highly efficient method for synthesizing arylalkynes. wikipedia.org The reactivity of halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of 4-Bromopyrazole Derivatives

| Component | Example Reagents/Conditions | Role |

| Substrate | This compound | Aryl bromide source |

| Coupling Partner | Phenylacetylene, 1-Octyne, Propargyl alcohol | Alkyne source |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main palladium catalyst |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, Piperidine, Diisopropylamine | Neutralizes HX byproduct, aids in catalyst cycle |

| Solvent | Toluene, THF, DMF | Reaction medium |

| Temperature | Room Temperature to 80 °C | Provides energy for the reaction |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgrsc.orgnih.gov A base is required to regenerate the active palladium(0) catalyst at the end of the catalytic cycle. organic-chemistry.org This reaction is a powerful method for the vinylation of aromatic and heteroaromatic rings. To prevent unwanted side reactions like dehalogenation, additives such as tetrabutylammonium (B224687) bromide (TBAB) are sometimes employed. nih.gov

Table 3: Typical Conditions for Heck Reaction of 4-Bromopyrazole Derivatives

| Component | Example Reagents/Conditions | Role |

| Substrate | This compound | Aryl bromide source |

| Coupling Partner | Styrene, Butyl acrylate, Ethylene | Alkene source |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Palladium catalyst |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalyst |

| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the Pd(0) catalyst |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

| Temperature | 80-140 °C | Provides energy for the reaction |

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.orgmasterorganicchemistry.com This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The pyrazole ring is an electron-rich aromatic system. In the case of this compound, there are no strong electron-withdrawing groups on the ring to sufficiently activate it towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution of the bromo substituent is generally not a feasible pathway under standard SₙAr conditions. The reaction would require harsh conditions or a different mechanism, such as one involving a benzyne-like intermediate, which is less common for five-membered heterocycles. youtube.com

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be useful for removing a halogen that was initially used as a directing or blocking group in a synthetic sequence. organic-chemistry.org Several methods are available for the reductive dehalogenation of aryl bromides.

One common method is catalytic hydrogenation, which typically employs a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org This method is often clean and efficient. Another approach involves photoredox catalysis, which uses visible light to facilitate the reduction of the carbon-bromine bond in the presence of a hydrogen atom donor. acs.orgacs.org Other methods include the use of hydride reagents or metal-halogen exchange followed by quenching with a proton source. acs.orgnih.gov

Table 4: General Methods for Reductive Debromination of Aryl Bromides

| Method | Reagents and Conditions | Notes |

| Catalytic Hydrogenation | H₂ gas, Pd/C, in a solvent like Ethanol (B145695) or Ethyl Acetate | A widely used, clean, and effective method. organic-chemistry.org |

| Photoredox Catalysis | Visible light, photoredox catalyst (e.g., Ir or Ru complex), H-atom donor (e.g., TTMSS), amine base (e.g., DIPEA) | A mild method that proceeds at room temperature. acs.orgacs.org |

| Hydride Reduction | NaBH₄, Pd catalyst, in an aqueous micellar solution | An environmentally friendly approach using a mild hydride source. nih.gov |

| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) followed by H₂O quench | Requires cryogenic temperatures and is sensitive to other functional groups. |

Reactions at the Ester Functionality

The ethyl butanoate side chain provides a second site for chemical modification, primarily through reactions involving the ester group. These transformations allow for the alteration of the ester to other functional groups like different esters, amides, or the parent carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., methanol (B129727) or benzyl (B1604629) alcohol) in the presence of a catalyst will yield the corresponding methyl or benzyl ester, respectively. masterorganicchemistry.comnih.gov To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Table 5: Typical Conditions for Transesterification of Ethyl Esters

| Method | Catalyst | Reagents and Conditions |

| Acid-Catalyzed | H₂SO₄, HCl, Boric acid nih.gov | Excess of the new alcohol (e.g., Methanol), heat. |

| Base-Catalyzed | NaOMe, NaOEt, K₂CO₃ | The corresponding alkoxide of the new alcohol in its conjugate alcohol as solvent. masterorganicchemistry.com |

| Enzymatic | Lipase (B570770) (e.g., Candida antarctica lipase B) | Mild conditions, often used for sensitive substrates. conicet.gov.ar |

Amidation: The conversion of the ester to an amide, known as aminolysis, is achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.commasterorganicchemistry.com This reaction typically requires higher temperatures or the use of a catalyst, as the alkoxy group is a relatively poor leaving group. chemistrysteps.com Base-promoted direct amidation using reagents like potassium tert-butoxide can facilitate this transformation under milder conditions. rsc.org The reaction yields the corresponding butanamide derivative.

Table 6: General Conditions for Amidation of Ethyl Esters

| Reagent | Conditions | Product Type |

| Ammonia (NH₃) | Heat, often in a sealed vessel | Primary amide |

| Primary Amine (RNH₂) | Heat, or with a base catalyst (e.g., t-BuOK) rsc.org | Secondary amide |

| Secondary Amine (R₂NH) | Heat, or with a base catalyst (e.g., t-BuOK) rsc.org | Tertiary amide |

Hydrolysis: Hydrolysis of the ester functionality cleaves the ester bond to produce a carboxylic acid and an alcohol. libretexts.org This reaction can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. lumenlearning.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. bartleby.comlibretexts.org Hydrolysis of this compound yields 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid and ethanol. gauthmath.com

Table 7: Conditions for Hydrolysis of Ethyl Esters

| Method | Reagents | Products | Notes |

| Acidic Hydrolysis | Dilute aqueous acid (e.g., H₂SO₄, HCl), heat | Carboxylic acid + Ethanol | Reversible reaction. libretexts.orglumenlearning.com |

| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH), heat, followed by acid workup (e.g., HCl) | Carboxylate salt + Ethanol, then Carboxylic acid | Irreversible reaction, goes to completion. bartleby.comlibretexts.org |

Reduction to Alcohols

The ester functional group in this compound is susceptible to reduction by powerful hydrating agents to yield the corresponding primary alcohol, 2-(4-bromo-1H-pyrazol-1-yl)butan-1-ol. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. doubtnut.combyjus.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. byjus.com

The reduction of esters with LiAlH₄ proceeds via a two-step mechanism. Initially, a hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, which results in the formation of an intermediate aldehyde. Under the reaction conditions, this aldehyde is immediately reduced further by another equivalent of hydride to form the primary alcohol upon acidic workup. libretexts.orgmasterorganicchemistry.com

While LiAlH₄ is highly effective, other reducing agents can also be employed, sometimes offering greater selectivity. commonorganicchemistry.com For instance, lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent than LiAlH₄ but is still capable of reducing esters. commonorganicchemistry.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), can also be used. commonorganicchemistry.com The choice of reagent may depend on the presence of other functional groups in the molecule that one wishes to preserve.

| Reagent | Typical Solvent | General Reactivity | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very strong; reduces most carbonyl functional groups. | doubtnut.combyjus.com |

| Lithium Borohydride (LiBH₄) | THF, Diethyl ether | Less reactive than LiAlH₄; more selective. | commonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, DCM | Powerful and selective; can allow for isolation of the intermediate aldehyde at low temperatures. | commonorganicchemistry.com |

| Borane-Dimethyl Sulfide (BH₃-SMe₂) | THF | Reduces aliphatic esters rapidly. | commonorganicchemistry.com |

Reactivity of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., nitration, sulfonation)

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. nih.gov The reactivity and regioselectivity of this substitution on this compound are influenced by the substituents present: the N-alkyl group, the bromine atom at the C4 position, and the inherent electronic properties of the pyrazole ring itself. The pyrazole ring is considered a π-excessive system, which generally facilitates electrophilic attack. nih.gov Electrophilic substitution on pyrazoles typically occurs at the C4 position unless it is already substituted. nih.gov

In this specific compound, the C4 position is occupied by a bromine atom. Research on the nitration of N-alkyl-4-bromopyrazoles has shown that the reaction can proceed via two main pathways: substitution at an available carbon position (C3 or C5) or displacement of the bromine atom in a process known as ipso-nitration or nitrodebromination. publish.csiro.aupublish.csiro.au The outcome is highly dependent on the reaction conditions, particularly the acidity of the medium. publish.csiro.au

Nitration: The nitration of N-alkyl-4-bromopyrazoles using a mixture of nitric acid and sulfuric acid can lead to a mixture of products. publish.csiro.au For example, studies on 4-bromo-1-ethylpyrazole have shown that nitration can yield both 4-bromo-1-ethyl-3-nitropyrazole and the nitrodebrominated product, 1-ethyl-4-nitropyrazole. publish.csiro.au The presence of water in the reaction medium appears to be crucial for facilitating the removal of the bromide ion in the nitrodebromination pathway. publish.csiro.au

Sulfonation: Sulfonation of the pyrazole ring can be achieved using oleum (B3057394) or chlorosulfuric acid. rsc.org For N-substituted pyrazoles, sulfonation with chlorosulfuric acid tends to occur at the C4 position of the pyrazole nucleus. rsc.org Given that the C4 position in the title compound is already blocked by bromine, sulfonation would likely be directed to the C3 or C5 position, or it could potentially lead to cleavage of the pyrazole ring under harsh conditions. rsc.org The N-alkyl group generally directs electrophilic attack to the adjacent C5 position, but the electronic effects of the bromine atom also play a significant role.

| Reaction | Typical Reagents | Potential Products | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Alkyl-4-bromo-3-nitropyrazole, 1-Alkyl-4-bromo-5-nitropyrazole, 1-Alkyl-4-nitropyrazole (via nitrodebromination) | publish.csiro.aupublish.csiro.au |

| Sulfonation | H₂SO₄ / SO₃ (Oleum) | 1-Alkyl-4-bromopyrazole-3-sulfonic acid, 1-Alkyl-4-bromopyrazole-5-sulfonic acid | rsc.org |

N-Functionalization Beyond Initial Alkylation

Further functionalization of the nitrogen atom at the N1 position of this compound is generally limited due to the presence of the existing butanoate substituent. The N-C bond is typically stable under most reaction conditions. However, transformations of the N1-substituent itself are feasible. As discussed (3.2.3), the ester can be reduced to an alcohol, providing a hydroxyl group that can be further modified through reactions such as etherification or esterification, thereby extending the functionality of the side chain.

Direct replacement of the entire N-alkyl group is not a common transformation for pyrazoles and would require harsh conditions that could compromise the integrity of the heterocyclic ring. More synthetically viable approaches for introducing different N-substituents would involve starting from 4-bromopyrazole and introducing the desired alkyl group directly.

Coordination Chemistry and Ligand Properties (non-biological focus)

Pyrazoles and their derivatives are well-established ligands in coordination chemistry. researchgate.netresearchgate.net The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1). In N-substituted pyrazoles like this compound, the N1 nitrogen is bonded to the alkyl chain and is generally not available for coordination. However, the N2 nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is available for coordination to metal centers. researchgate.net

Therefore, this compound can act as a monodentate ligand, coordinating to a metal ion through the N2 atom. Additionally, the carbonyl oxygen of the ester group could potentially participate in coordination, allowing the molecule to function as a bidentate chelating ligand (N,O-chelation). unicam.it The formation of such a chelate would result in a stable six-membered ring, which is entropically favorable. The electronic properties of the pyrazole ring, influenced by the bromo substituent, and the steric bulk of the butanoate chain would affect the stability and structure of any resulting metal complexes. Pyrazole-based ligands are known to form stable complexes with a wide variety of transition metals, including copper, cadmium, iron, and ruthenium. researchgate.netunicam.itnih.gov

Mechanistic Elucidation of Key Transformations

Reaction Pathway Mapping

Mechanism of Ester Reduction by LiAlH₄: The reduction of the ester group in this compound with lithium aluminum hydride follows a well-established nucleophilic acyl substitution pathway. masterorganicchemistry.com

Nucleophilic Attack: A hydride ion (H⁻), delivered from the [AlH₄]⁻ complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C-O single bond to the ethoxy group (-OCH₂CH₃) breaks, and the ethoxide anion is eliminated as a leaving group. The C=O π-bond is reformed, yielding an intermediate aldehyde.

Second Hydride Attack: Aldehydes are more reactive towards nucleophiles than esters. Therefore, a second hydride ion from another LiAlH₄ molecule rapidly attacks the carbonyl carbon of the intermediate aldehyde. This forms a new tetrahedral alkoxide intermediate.

Protonation: An acidic workup (e.g., with dilute H₂SO₄ or water) is performed to protonate the resulting alkoxide ion, yielding the final product, 2-(4-bromo-1H-pyrazol-1-yl)butan-1-ol. byjus.com

Mechanism of Electrophilic Aromatic Substitution (Nitration): The nitration of the pyrazole ring is a classic example of an electrophilic aromatic substitution mechanism. lumenlearning.comlibretexts.org

Formation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack by the Pyrazole Ring: The aromatic π-system of the pyrazole ring acts as a nucleophile and attacks the nitronium ion. This attack, likely at the C3 or C5 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the pyrazole ring and yields the nitrated product.

In the case of ipso-substitution (nitrodebromination), the nitronium ion attacks the C4 position, which is bonded to the bromine atom. publish.csiro.au The subsequent loss of a Br⁺ cation (facilitated by water in the medium) instead of a proton restores the aromaticity, leading to the 4-nitro-substituted pyrazole. publish.csiro.au

Transition State Analysis

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For this compound, there is a notable absence of published research detailing the transition state geometries and energies for any of its potential reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating transition states. Such studies would involve mapping the potential energy surface for a given reaction, allowing for the identification and characterization of the transition state structure. Key parameters that would be determined from such an analysis include the activation energy (the energy barrier that must be overcome for the reaction to proceed) and the imaginary frequency corresponding to the vibrational mode of the transition state that leads to product formation.

In the context of reactions involving the pyrazole ring, such as electrophilic aromatic substitution or N-alkylation, transition state analysis would reveal the precise nature of the interactions between the substrate and the reacting species at the point of maximum energy. For instance, in a hypothetical electrophilic substitution at the C5 position, computational analysis could model the geometry of the sigma complex (the Wheland intermediate) and determine its stability relative to other possible intermediates. This information is vital for predicting reaction outcomes and optimizing reaction conditions.

Table 1: Hypothetical Transition State Analysis Parameters for a Reaction of this compound

| Reaction Type | Parameter | Hypothetical Value | Significance |

| Electrophilic Substitution at C5 | Activation Energy (kcal/mol) | Data not available | Indicates the kinetic feasibility of the reaction. |

| Imaginary Frequency (cm⁻¹) | Data not available | Confirms the structure as a true transition state. | |

| Nucleophilic Substitution of Bromine | Activation Energy (kcal/mol) | Data not available | Provides insight into the lability of the C-Br bond. |

| Transition State Geometry | Data not available | Describes the bond-making and bond-breaking process. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental or computational data is currently available in the public domain.

Kinetic and Thermodynamic Considerations

The kinetic and thermodynamic parameters of a reaction provide a quantitative understanding of its rate and equilibrium position, respectively. For this compound, a comprehensive study of these aspects is currently lacking in the scientific literature.

Kinetic studies would involve experimentally measuring the rate of a reaction under various conditions (e.g., temperature, concentration, solvent). From this data, the rate law, rate constant, and activation parameters (such as the Arrhenius activation energy and the pre-exponential factor) could be determined. This information is crucial for understanding the factors that control the speed of a reaction and for developing efficient synthetic protocols.

Thermodynamic studies would focus on the energy changes that occur during a reaction. Key thermodynamic parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium. These values can be determined experimentally through techniques like calorimetry or computationally through quantum chemical calculations.

For this compound, thermodynamic data would be invaluable for predicting the feasibility of various transformations. For example, understanding the relative thermodynamic stabilities of different regioisomers that could be formed in a substitution reaction would be essential for designing selective syntheses.

Table 2: Key Kinetic and Thermodynamic Parameters Awaiting Investigation for this compound

| Parameter | Symbol | Information Provided | Status |

| Rate Constant | k | The proportionality constant relating reaction rate to reactant concentrations. | Not reported |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | Not reported |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction. | Not reported |

| Entropy of Reaction | ΔS | The change in disorder of a system during a reaction. | Not reported |

| Gibbs Free Energy of Reaction | ΔG | The spontaneity of a reaction. | Not reported |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

No published studies containing ¹H or ¹³C NMR spectra for ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate were identified.

Information regarding the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) specifically to this compound is not available in the surveyed literature. While these techniques are fundamental for establishing connectivity and spatial relationships within a molecule, their application to this compound has not been documented.

There are no available NMR studies that investigate the stereochemistry or conformational preferences of this compound. The butanoate chain introduces a chiral center at the second carbon, suggesting the existence of enantiomers. However, without experimental data, particularly from NOESY or related NMR experiments, coupled with computational modeling, the preferred conformations and stereochemical configuration remain undetermined.

No isotopic labeling studies involving this compound have been reported. Such studies are crucial for elucidating reaction mechanisms and tracking metabolic pathways, but have not been applied to this compound according to available records.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprinting

No experimental Infrared (IR) or Raman spectra for this compound are present in the public domain.

Without experimental spectra, an analysis of the characteristic absorption or scattering bands is not possible. Hypothetically, an IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyrazole (B372694) ring, C-H stretching and bending modes of the ethyl and butyl groups, and the C-Br stretch.

There are no published computational studies, such as those using Density Functional Theory (DFT), that have calculated the theoretical vibrational frequencies for this compound. Such calculations are invaluable for aiding in the assignment of experimental vibrational bands, but have not been performed or reported for this molecule.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation. While specific experimental data for this compound is not available, its fragmentation behavior can be predicted based on the fragmentation patterns of esters, bromo-substituted aromatic compounds, and pyrazole derivatives. asianpubs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of the molecular ion of this compound (C9H13BrN2O2) can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine is a key feature, as it has two stable isotopes, 79Br and 81Br, with near-equal abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C9H13(79)BrN2O2]+ | M+ | 276.0164 |

| [C9H13(81)BrN2O2]+ | M+2 | 278.0143 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragments produced from a selected precursor ion. This technique is invaluable for determining the structure and fragmentation pathways of a molecule. The fragmentation of this compound is expected to be initiated by several key cleavages, primarily influenced by the ethyl butanoate chain and the bromo-pyrazole ring.

One of the most common fragmentation pathways for esters is the loss of the alkoxy group. libretexts.org In this case, the loss of the ethoxy radical (•OCH2CH3) would lead to the formation of an acylium ion. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the bond between the butanoate group and the pyrazole ring is also anticipated. Furthermore, the bromo-pyrazole ring itself can undergo fragmentation, such as the loss of a bromine radical or the cleavage of the ring structure. researchgate.net

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted Fragment Ion | Proposed Structure |

| [C7H8(79)BrN2O]+ | Acylium ion after loss of ethoxy radical |

| [C5H5(79)BrN2]+ | Fragment after cleavage of the C-N bond |

| [C3H2(79)BrN2]+ | Bromo-pyrazolium cation |

| [C4H9O2]+ | Butanoate fragment |

| [C2H5]+ | Ethyl cation |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of the crystal structures of related N-substituted pyrazole derivatives allows for a predictive discussion of its likely molecular geometry and intermolecular interactions in the solid state. ndl.gov.innih.govsci-hub.st

Molecular Geometry and Bond Parameters

The molecular geometry of this compound is expected to be characterized by a planar pyrazole ring. The butanoate substituent at the N1 position will adopt a specific conformation relative to the ring. Bond lengths and angles within the pyrazole ring are anticipated to be consistent with those observed in other N-substituted pyrazoles. nih.gov The C-Br bond length will be a key parameter, and the presence of the bulky bromine atom at the C4 position may cause some steric strain, potentially influencing the planarity of the ring and the orientation of the butanoate side chain.

Table 3: Expected Bond Parameters for this compound based on Analogous Structures

| Parameter | Expected Value Range |

| N1-N2 bond length | 1.33 - 1.37 Å |

| N2-C3 bond length | 1.32 - 1.36 Å |

| C3-C4 bond length | 1.37 - 1.41 Å |

| C4-C5 bond length | 1.36 - 1.40 Å |

| C5-N1 bond length | 1.34 - 1.38 Å |

| C4-Br bond length | 1.85 - 1.90 Å |

| Dihedral angle (pyrazole ring and butanoate plane) | Variable, likely non-planar |

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are likely to pack in a manner that maximizes stabilizing intermolecular interactions. The presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic atom on an adjacent molecule, such as the carbonyl oxygen. researchgate.net

Polymorphism Studies (if relevant)

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. As there is no published experimental data on the crystal structure of this compound, there is currently no information available regarding its potential polymorphism.

Chiroptical Spectroscopy of this compound

The presence of a chiral center at the C-2 position of the butanoate chain in this compound renders the molecule optically active. Chiroptical spectroscopy, which involves the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for the stereochemical characterization of such compounds. The primary techniques in this field, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide valuable information regarding the absolute configuration and enantiomeric purity of chiral molecules.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the enantiomeric excess (e.e.) of a sample and can also provide insights into the absolute configuration of the stereocenter.

While specific CD spectral data for this compound is not extensively reported in publicly available literature, the expected behavior can be inferred from studies on similar chiral molecules containing pyrazole and ester functional groups. The chromophores within the molecule, primarily the pyrazole ring and the carbonyl group of the ester, are expected to give rise to distinct CD signals.

The pyrazole ring, being an aromatic heterocycle, possesses π → π* transitions that are inherently sensitive to the chiral environment. The bromo-substituent on the pyrazole ring can further influence the electronic transitions and, consequently, the CD spectrum. The carbonyl group of the butanoate moiety has a well-characterized n → π* transition, which is also sensitive to the chirality of the adjacent carbon atom.

The determination of enantiomeric excess by CD spectroscopy relies on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure enantiomer will exhibit a maximum CD signal, while a racemic mixture (equal amounts of both enantiomers) will be CD silent. By comparing the CD signal of a sample of unknown enantiomeric composition to that of a pure enantiomer, the enantiomeric excess can be accurately determined.

Hypothetical CD Data for Enantiomeric Excess Determination

The following table illustrates hypothetical CD data for the enantiomers of this compound, demonstrating how the data could be used to determine enantiomeric excess.

| Sample | Enantiomeric Excess (%) | Molar Ellipticity (deg·cm²·dmol⁻¹) at λ_max |

| (R)-enantiomer | 100 | +50 |

| (S)-enantiomer | 100 | -50 |

| Sample A | 50 | +25 |

| Sample B | 0 (racemic) | 0 |

In this hypothetical scenario, λ_max refers to the wavelength of maximum absorption in the CD spectrum. A sample with a positive molar ellipticity would indicate an excess of the (R)-enantiomer, while a negative value would indicate an excess of the (S)-enantiomer.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a chiral molecule by analyzing the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

For this compound, the chromophores responsible for the Cotton effect are the same as those that give rise to CD signals: the pyrazole ring and the carbonyl group. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. The sign of the Cotton effect is related to the stereochemistry of the molecule.

The application of empirical rules, such as the Octant Rule for the carbonyl chromophore, can help in predicting the sign of the Cotton effect and thus deducing the absolute configuration of the chiral center. However, the presence of the pyrazole moiety introduces complexity, and computational studies are often employed to accurately predict ORD curves and correlate them with the absolute configuration.

Expected ORD Characteristics

The ORD curve for a pure enantiomer of this compound is expected to show a plain curve at wavelengths away from the absorption maxima of its chromophores and exhibit a Cotton effect (a peak and a trough) in the regions of electronic transitions. The specific rotation values at different wavelengths provide a characteristic fingerprint for each enantiomer.

| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer (degrees) | Specific Rotation [α] for (S)-enantiomer (degrees) |

| 589 (D-line) | +20.5 | -20.5 |

| 436 | +45.2 | -45.2 |

| 365 | +78.9 | -78.9 |

| 313 | +150.3 | -150.3 |

| 280 | -210.1 | +210.1 |

This table presents hypothetical specific rotation values at various wavelengths, illustrating the dispersion of optical rotation. The change in sign of the specific rotation around 280 nm is indicative of a Cotton effect associated with an electronic transition of one of the chromophores.

Theoretical and Computational Studies of Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, molecular geometry, and other key characteristics. For a comprehensive analysis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate, a combination of Density Functional Theory (DFT) and ab initio methods would typically be employed.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic structure of organic molecules. In a typical DFT study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set such as 6-311++G(d,p), would be utilized to accurately model the molecule's ground state. researchgate.netnih.gov This approach allows for the calculation of various electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govresearchgate.net

Ab Initio Methods for High-Level Calculations

For more precise energy calculations and to validate DFT results, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be applied. While computationally more demanding, these methods provide a more accurate description of electron correlation effects. Such calculations are particularly valuable for refining the energies of different conformers and for calculating reaction barriers with high accuracy.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By employing methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Similarly, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be computed. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl butanoate side chain in this compound allows for the existence of multiple conformations. A thorough conformational analysis is essential to identify the most stable structures and to understand the molecule's dynamic behavior.

Exploration of Low-Energy Conformers

The initial step in a conformational analysis involves a systematic search of the potential energy surface to identify all possible low-energy conformers. This is often achieved by systematically rotating the single bonds in the side chain and performing geometry optimizations for each resulting structure. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Energy Barriers for Internal Rotations

To understand the dynamics of interconversion between different conformers, the energy barriers for internal rotations around key single bonds would be calculated. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values. The resulting energy profile provides the height of the rotational barrier, which is a critical parameter for understanding the molecule's flexibility and conformational stability.

Reaction Mechanism Modeling

Detailed modeling of reaction mechanisms provides profound insights into the transformation pathways of a chemical compound. This typically involves locating transition states and mapping the intrinsic reaction coordinates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No specific studies detailing the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound were identified in the current body of scientific literature. Such analyses are fundamental to confirming that a calculated transition state connects the correct reactants and products on a potential energy surface.

Energetic Profiles of Reaction Pathways

The generation of energetic profiles, which map the energy changes throughout a reaction, is a cornerstone of reaction mechanism modeling. At present, there are no published energetic profiles for the formation, decomposition, or any other reactions of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for investigating the movement and interactions of atoms and molecules over time.

Study of Molecular Flexibility and Dynamics in Solution

Research focusing on the molecular flexibility and dynamic behavior of this compound in various solvents through MD simulations is not currently available. These studies would provide valuable information on the conformational landscape of the molecule.

Interaction with Solvents or Other Molecules (non-biological)

Similarly, there is a lack of published data on the non-biological interactions of this compound with solvents or other small molecules as studied through molecular dynamics.

Quantitative Structure-Activity Relationships (QSAR) (excluding biological activity)

QSAR models are developed to correlate the chemical structure of a compound with its physical, chemical, or biological activity. For this compound, no QSAR models predicting its non-biological properties (e.g., solubility, boiling point, etc., based on its structural features) have been reported in the literature.

Derivation of Molecular Descriptors

There are no published research findings that detail the derivation of molecular descriptors for this compound. Computational chemistry studies on analogous pyrazole (B372694) compounds often calculate a range of descriptors to predict their behavior. These can be categorized as constitutional, topological, quantum-chemical, or electronic descriptors.

For similar molecules, quantum-chemical descriptors are typically derived from DFT calculations. These often include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the electron-donating and accepting abilities of a molecule.

Energy Gap (HOMO-LUMO gap): This descriptor is an indicator of molecular stability and reactivity.

Dipole Moment: This provides insight into the polarity of the molecule.

Without specific studies on this compound, a data table of its molecular descriptors cannot be generated.

Correlation with Non-Biological Activities or Material Properties

Due to the lack of dedicated theoretical studies, there is no available information correlating the molecular descriptors of this compound with any non-biological activities or material properties.

Research on other heterocyclic compounds has sometimes explored correlations between computational descriptors and properties such as:

Reactivity: Predicting the most likely sites for electrophilic or nucleophilic attack.

Stability: Assessing the thermodynamic stability of different isomers or conformers.

Electronic Properties: Investigating potential applications in materials science, such as in organic electronics, based on properties like the HOMO-LUMO gap.

However, no such correlations have been established or reported for this compound in the scientific literature. Therefore, no data tables illustrating these relationships can be provided.

Advanced Applications and Derivatization Strategies for Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Butanoate Non Clinical Focus

Role as a Key Synthetic Building Block

The strategic placement of functional groups in ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate makes it an ideal starting material for the construction of more elaborate chemical entities. The bromo group at the 4-position of the pyrazole (B372694) ring is particularly amenable to a variety of cross-coupling reactions, while the ester functionality of the butanoate chain offers a handle for amidation and other transformations.

The pyrazole nucleus is a foundational element in a vast number of fused heterocyclic systems, many of which exhibit significant chemical and physical properties. This compound serves as an excellent precursor for such systems. For instance, the bromo substituent can be readily displaced or participate in cyclization reactions to form bicyclic and polycyclic structures.

One major application is in the synthesis of pyrazolopyrimidines . These fused systems can be constructed by reacting a suitably functionalized pyrazole with a three-carbon synthon. The bromo group on the this compound can be converted to an amino or cyano group, which can then undergo condensation and cyclization to yield the pyrazolopyrimidine core. For example, amination of the bromo-pyrazole followed by reaction with a β-ketoester can lead to the formation of a pyrazolo[1,5-a]pyrimidine ring system.

The following table summarizes potential synthetic transformations of this compound to form complex heterocyclic systems.

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System |

| This compound | 1. Buchwald-Hartwig amination (e.g., with benzophenone imine, followed by hydrolysis) 2. Reaction with a 1,3-dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine derivative |

| This compound | 1. Suzuki or Stille coupling to introduce a formyl group 2. Reaction with hydrazine (B178648), followed by cyclization with an orthoformate | Pyrazolo[3,4-d]pyrimidine derivative |

| This compound | 1. Nucleophilic substitution with hydrazine 2. Reaction with a nitrous acid source | Pyrazolo[5,1-c] ekb.egbeilstein-journals.orgnih.govtriazine derivative |

Beyond the synthesis of fused ring systems, this compound is an exemplary scaffold for the assembly of multi-functional molecules. The term "scaffold" here refers to a core structure upon which a variety of functional groups can be appended to create a library of related compounds with diverse properties. The pyrazole ring is a well-established privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and its ability to participate in hydrogen bonding.

The bromo- and ester- functionalities of the title compound allow for orthogonal chemical modifications. For instance, the bromo group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, heteroaryl, or alkynyl substituents. These substituents can be chosen to impart specific electronic, photophysical, or biological properties to the final molecule. Simultaneously, or in a subsequent step, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This dual functionalization capability is a powerful tool for generating molecular diversity from a single, readily accessible starting material.

The butanoate chain itself adds another layer of tunability. The length and flexibility of this chain can influence the solubility, conformational freedom, and steric environment of the final molecule, which are critical parameters in both materials science and drug discovery.

Applications in Materials Science

The unique electronic and structural features of the pyrazole ring make it an attractive component for advanced materials. This compound, as a functionalized pyrazole derivative, is a promising candidate for the development of novel materials with tailored properties.

Pyrazole-containing polymers are a class of materials that can exhibit interesting thermal, mechanical, and electronic properties. The synthesis of such polymers often relies on the availability of suitable pyrazole-based monomers. This compound can be envisioned as a precursor to such monomers.

For example, the bromo group can be transformed into a polymerizable functional group. A Suzuki coupling reaction with a vinylboronic ester would yield a styrenic monomer, which could then be subjected to free-radical or controlled radical polymerization techniques. Alternatively, a Sonogashira coupling with an alkyne-containing monomer could be used in step-growth polymerization to create conjugated polymers.

The properties of the resulting pyrazole-containing polymers could be fine-tuned by the nature of the comonomers and the specific polymer architecture. The pyrazole units within the polymer backbone or as pendant groups could influence properties such as thermal stability, charge transport, and photoluminescence.

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on the performance of specialized organic semiconductor materials. Pyrazole derivatives have been investigated for their potential in this area due to their electron-rich nature and high thermal stability.

This compound could serve as a building block for the synthesis of larger, more complex organic molecules designed for these applications. Through cross-coupling reactions at the bromo- position, the pyrazole core can be integrated into larger π-conjugated systems. These extended conjugated molecules may possess suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as emissive materials or charge transport layers in electronic devices.

The butanoate side chain could also play a crucial role in device performance by influencing the solid-state packing and morphology of the material, which are critical factors for efficient charge transport.

| Potential Application | Key Molecular Feature | Synthetic Strategy from this compound |

| Emissive Layer in OLEDs | Extended π-conjugation, suitable bandgap | Suzuki or Stille coupling with fluorescent arylboronic acids or arylstannanes |

| Hole Transport Layer | Electron-donating substituents, appropriate HOMO level | Buchwald-Hartwig coupling with electron-rich anilines or carbazoles |

| Electron Transport Layer | Electron-withdrawing substituents, appropriate LUMO level | Coupling with electron-deficient aromatic systems |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high porosity and potential applications in gas storage, separation, and catalysis. The design of the organic ligand is paramount in determining the structure and properties of the resulting MOF.

This compound possesses two potential coordination sites: the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group. Upon hydrolysis of the ester to a carboxylate, a third, and often stronger, coordination site is revealed. The resulting 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a bifunctional ligand capable of bridging metal centers in multiple ways.